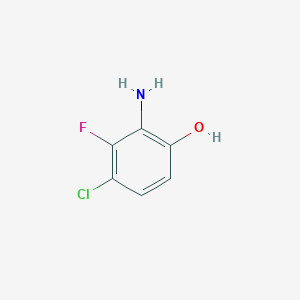

2-Amino-4-chloro-3-fluorophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

2-amino-4-chloro-3-fluorophenol |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |

InChI Key |

RCEZILGDOPSQSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Chloro 3 Fluorophenol

Established Synthetic Routes to 2-Amino-4-chloro-3-fluorophenol

Established routes to this compound and structurally similar compounds typically rely on a combination of aromatic halogenation, nitration, and subsequent reduction of the nitro group to an amine.

A common strategy for the synthesis of substituted aminophenols involves a multi-step process beginning with a suitable precursor. For instance, the synthesis of related compounds like 2-chloro-4-aminophenol often starts with the chlorination of p-nitrophenol, followed by the reduction of the nitro group google.com. This highlights a general approach where nitration precedes other functionalization steps.

A plausible synthetic pathway for this compound could commence with 4-chloro-3-fluorophenol (B1349760). The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine at position 3 and chlorine at position 4 would also influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. Nitration of 4-chloro-3-fluorophenol would be the next logical step. The incoming nitro group would preferentially be directed to the position ortho to the hydroxyl group and meta to the chloro and fluoro substituents, yielding 2-nitro-4-chloro-3-fluorophenol. The directing effects of the substituents are crucial for achieving the desired isomer. The use of protecting groups, such as converting the amine to a less reactive amide, is a common strategy in multi-step syntheses to prevent unwanted side reactions and control regioselectivity utdallas.edu.

The final step in many synthetic routes to aromatic amines is the reduction of a nitro group. Several reductive strategies are available for the transformation of the intermediate 2-nitro-4-chloro-3-fluorophenol to the final product.

Catalytic hydrogenation is a widely used method. For example, the reduction of 3-fluoro-4-nitrophenol (B151681) to 4-amino-3-fluorophenol (B140874) can be achieved with high yield using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature chemicalbook.com. However, with halogenated compounds, there is a risk of dehalogenation. Therefore, the choice of catalyst and reaction conditions is critical.

Chemical reduction methods offer an alternative. The reduction of 2-chloro-4-nitrophenol (B164951) to 2-chloro-4-aminophenol can be carried out using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system comprising activated carbon and ferric trichloride (B1173362) hexahydrate at elevated temperatures (90–120 °C) google.com. Other studies have explored the use of copper-based catalysts, such as copper ferrites, which have shown high efficiency in the reduction of 4-nitrophenol (B140041) in the presence of sodium borohydride (B1222165) mdpi.com. Platinum-based catalysts supported on layered double hydroxides have also demonstrated excellent performance and stability in nitrophenol reduction mdpi.com.

Table 1: Comparison of Reductive Strategies for Nitro Group Transformation

| Reducing Agent/Catalyst | Substrate Example | Conditions | Yield | Reference |

| H₂ / 10% Pd/C | 3-fluoro-4-nitrophenol | Ethanol/THF, Room Temp, 4.5 hrs | 100% | chemicalbook.com |

| Hydrazine Hydrate / Activated Carbon & FeCl₃·6H₂O | 2-chloro-4-nitrophenol | 90–120 °C | High | google.com |

| NaBH₄ / CuFe₅O₈ | 4-nitrophenol | Ambient | ~100% conversion | mdpi.com |

| NaBH₄ / Pt@Co-Al LDH | 4-nitrophenol | Ambient | >99% conversion | mdpi.com |

Innovative Approaches in the Preparation of this compound Precursors

Recent advances in synthetic chemistry have led to innovative methods for the preparation of complex aromatic precursors, which can be adapted for the synthesis of this compound.

Achieving the correct substitution pattern on the aromatic ring is paramount. Modern synthetic methods offer high degrees of regioselectivity. For instance, catalyst-controlled ortho-selective electrophilic chlorination of phenols has been demonstrated using a Lewis basic selenoether catalyst, providing excellent ortho/para selectivity nsf.gov. This type of regioselective control would be highly beneficial for the synthesis of this compound.

Furthermore, a sophisticated multi-step synthesis for 3-amino-4-fluorophenol (B1338284) has been reported, which involves a sequence of halogenation, esterification, nitration, and finally, a reductive dehalogenation step patsnap.com. This illustrates how a carefully planned sequence of reactions can be used to install substituents with high regioselectivity. The principles from the regioselective synthesis of other complex aromatic systems, such as fluorescent phenazines, which involve Buchwald-Hartwig amination followed by tandem catalytic reduction and cyclization, can also be applied to the design of synthetic routes for polysubstituted phenols nih.gov.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The optimization of synthetic conditions is crucial for maximizing the yield and purity of the final product. This involves fine-tuning parameters such as temperature, solvent, catalyst, and reaction time for each step of the synthesis.

For the nitration of the 4-chloro-3-fluorophenol precursor, the choice of nitrating agent and reaction temperature will significantly impact the regioselectivity and the formation of byproducts.

In the reductive step, the choice of catalyst is critical to ensure the selective reduction of the nitro group without causing dehalogenation. The synthesis of 4-amino-3-fluorophenol from o-fluoronitrobenzene using a palladium-carbon composite catalyst supported on porous silica (B1680970) resulted in a high yield (80.3%) and purity (95.68%) guidechem.com. The production method for 4-chloro-2-aminophenol via a hydrazine hydrate catalytic reduction achieved a product purity of over 97% and a yield of approximately 86% nih.gov. These examples underscore the importance of catalyst selection and process optimization.

Table 2: Optimized Conditions for Reactions in the Synthesis of Related Aminophenols

| Reaction Step | Precursor | Reagents and Conditions | Product | Yield/Purity | Reference |

| Catalytic Hydrogenation | o-fluoronitrobenzene | H₂, Pd-C on porous silica, 60°C, 0.4-0.6 MPa | 4-amino-3-fluorophenol | 80.3% yield, 95.68% purity | guidechem.com |

| Nitration & Reduction | p-chlorophenol | 1. Nitric acid in THF, 20-30°C; 2. Hydrazine hydrate, catalyst | 4-chloro-2-aminophenol | ~86% yield, >97% purity | nih.gov |

| Reduction | 3-fluoro-4-nitrophenol | H₂, 10% Pd/C in Ethanol/THF, Room Temp | 4-amino-3-fluorophenol | 100% yield | chemicalbook.com |

Derivatization and Advanced Synthetic Transformations of 2 Amino 4 Chloro 3 Fluorophenol

Synthesis of Heterocyclic Systems Utilizing 2-Amino-4-chloro-3-fluorophenol as a Precursor

The ortho-disposed amino and hydroxyl functional groups in this compound make it an ideal starting material for the synthesis of various fused heterocyclic systems. These reactions typically involve the formation of two new bonds, leading to stable aromatic ring systems that are prevalent in pharmaceuticals and materials science.

Benzoxazole (B165842) and Benzoxazine (B1645224) Synthesis from this compound

Benzoxazoles and benzoxazines are important classes of heterocyclic compounds. The synthesis of these structures from 2-aminophenol (B121084) derivatives is a well-established strategy. For instance, palladium(II)-catalyzed reactions of N-allyl-2-aminophenols in the presence of an oxidant like PhI(OCOR)₂ can lead to the formation of functionalized dihydro-1,4-benzoxazines through an alkoxyacyloxylation process. nih.gov

A primary route to benzoxazoles involves the condensation of a 2-aminophenol with a carbonyl compound, such as an aldehyde or ketone, followed by cyclization. This reaction proceeds via the formation of a Schiff base intermediate which then undergoes an intramolecular cyclization and dehydration (or oxidation) to yield the aromatic benzoxazole ring. Various catalysts can facilitate this transformation, accommodating a range of substituents on the 2-aminophenol ring, including electron-donating and electron-withdrawing groups. The table below summarizes conditions used for the synthesis of benzoxazoles from different substituted 2-aminophenols, which are applicable models for the reactivity of this compound.

Table 1: Synthesis of Benzoxazoles from 2-Aminophenols and Carbonyl Compounds

| 2-Aminophenol Substrate | Carbonyl Compound | Catalyst/Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | Samarium triflate | Water | Mild conditions | Good |

| Substituted 2-Aminophenols | β-Diketones | TsOH·H₂O and CuI | Acetonitrile (B52724) | 80°C, 16 hours | 64-89% |

| 2-Aminophenol | Tertiary Amides | Triflic anhydride (B1165640) (Tf₂O) and 2-Fluoropyridine | Not specified | Mild conditions | Good |

This table presents generalized findings from the synthesis of benzoxazoles using various substituted 2-aminophenols as precursors.

The reaction of 2-aminophenols with dihalogenated alkenes represents another potential, though less commonly cited, pathway to benzoxazine or other related heterocyclic systems. This method would involve nucleophilic substitution by both the amino and hydroxyl groups onto the alkene. The specific regiochemistry and success of such a cyclization would depend heavily on the nature of the dihalogenated alkene and the reaction conditions employed. For instance, palladium-catalyzed reactions involving unsaturated pendants on the 2-aminophenol nitrogen have been shown to yield dihydro-1,4-benzoxazines. nih.gov This suggests that related palladium-catalyzed cyclizations with dihalogenated alkenes could be a feasible, albeit specialized, synthetic route.

Pyrimidine (B1678525) Derivatives from this compound Analogues

While the direct synthesis of pyrimidines from 2-aminophenols is not a standard transformation, the fusion of a pyrimidine ring onto other heterocyclic systems derived from aminophenol analogues is well-documented. More directly, chloro-amino pyrimidine analogues serve as key intermediates for building more complex pyrimidine derivatives. These reactions often involve nucleophilic substitution of a chloro group on the pyrimidine ring.

For example, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and showed significant antifungal activity. organic-chemistry.org Another study details the microwave-assisted synthesis of pyrimidine derivatives from 2-amino-4-chloro-pyrimidine and various substituted amines in anhydrous propanol (B110389) with triethylamine. This efficient method highlights a common strategy for derivatizing the pyrimidine core.

Table 2: Synthesis of Pyrimidine Derivatives from an Amino-Chloro-Pyrimidine Analogue

| Amine Reactant | Conditions | Product Description |

|---|---|---|

| Various substituted amines | Microwave, 120–140 °C, 15–30 min | Pyrimidine anchored derivatives |

This table is based on synthetic methods using chloro-pyrimidine analogues to generate diverse derivatives.

Other Fused Heterocyclic Systems

The versatility of the 2-aminophenol scaffold extends to the synthesis of a wide array of other fused heterocyclic systems. The specific arrangement of reactive groups allows for participation in complex cascade reactions to build polycyclic molecules. For example, in the absence of a palladium catalyst, N-allyl-2-aminophenols can undergo an intramolecular Diels–Alder reaction pathway following oxidative dearomatization, leading to functionalized tricyclic systems. nih.gov This demonstrates how reaction conditions can be tuned to access different complex molecular architectures from a single precursor. Furthermore, precursors like 2-aminocarboxamides can be used to generate complex systems such as isoindolo[2,1-a]quinazolinones and pyrimido[2,1-a]isoindoles through domino ring-closure reactions. libretexts.org

Coupling Reactions and Aromatic Substitutions Involving this compound

The halogen substituents on the this compound ring are prime sites for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for coupling amines with aryl halides. libretexts.orgwikipedia.org This reaction could be applied to this compound, potentially at the chloro- or fluoro- position, to introduce new aryl or alkyl amine substituents. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orguwindsor.ca Different generations of phosphine (B1218219) ligands have been developed to improve catalyst activity, allowing for the coupling of even hindered amines under mild conditions. wikipedia.org

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, used to form C-C bonds between an organoboron compound (like a boronic acid) and an organic halide. youtube.comyoutube.comresearchgate.net This reaction could be used to couple an aryl or vinyl boronic acid at the site of the chlorine or fluorine atom on the this compound ring. The Suzuki reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. youtube.comresearchgate.net The reactivity of aryl halides in these couplings typically follows the order I > Br > Cl >> F, suggesting that the chloro-substituent would be the more likely site for reaction under standard conditions. However, methods for the activation of C-F bonds for Suzuki reactions have also been developed. rsc.org

These coupling reactions offer a strategic advantage for late-stage functionalization, allowing for the synthesis of a diverse library of complex molecules from a common, highly functionalized intermediate like this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzoxazole |

| Benzoxazine |

| Aldehyde |

| Ketone |

| Dihalogenated Alkene |

| Pyrimidine |

| Samarium triflate |

| TsOH·H₂O |

| Copper Iodide (CuI) |

| Triflic anhydride (Tf₂O) |

| 2-Fluoropyridine |

| Sulfur |

| DABCO |

| N-allyl-2-aminophenol |

| PhI(OCOR)₂ |

| Dihydro-1,4-benzoxazine |

| 2-amino-4-chloro-pyrimidine |

| Triethylamine |

| 2-aminocarboxamide |

| Isoindolo[2,1-a]quinazolinone |

| Pyrimido[2,1-a]isoindole |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the chloro substituent serves as a primary site for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for the formation of C-C bonds by coupling an organoboron compound with a halide. libretexts.orgtcichemicals.com For this compound, the chloro group can be selectively coupled with various aryl or vinyl boronic acids or their esters. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or [Pd(PPh₃)₂Cl₂], in the presence of a base. researchgate.netresearchgate.net The choice of ligand and reaction conditions can be optimized to achieve high yields and selectivity. For instance, electron-rich and bulky phosphine ligands can enhance the catalytic activity for less reactive chloroarenes. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The chloro group of this compound can be reacted with a variety of primary or secondary amines to introduce a new amino substituent. The development of specialized phosphine ligands, such as BINAP and DPPF, has significantly expanded the scope of this reaction to include a wide range of amines and has improved reaction rates and yields. wikipedia.org

A general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (in Suzuki-Miyaura coupling) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, Base | 2-Amino-3-fluoro-4-arylphenol derivative |

| Buchwald-Hartwig Amination | This compound, Secondary Amine | Pd₂(dba)₃, Phosphine Ligand, Base | N-Aryl-2-amino-4-substituted-3-fluorophenol derivative |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides another important route for the derivatization of this compound. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring and the nature of the leaving group. libretexts.org

In the case of this compound, the fluorine atom, being more electronegative than chlorine, can act as a better leaving group in SNAr reactions, particularly when the ring is activated by other substituents. However, the relative reactivity can be influenced by the specific reaction conditions and the nucleophile used. The presence of the amino and hydroxyl groups can also influence the regioselectivity of the substitution. For instance, regioselective SNAr at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is a well-documented method for synthesizing bioactive compounds. nih.gov

The generally accepted mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org This is followed by the elimination of the leaving group, which restores the aromaticity of the ring. libretexts.org

Table 2: Factors Influencing SNAr Reactions

| Factor | Influence on Reaction |

| Electron-withdrawing groups | Activate the ring towards nucleophilic attack |

| Leaving group ability | F > Cl > Br > I (generally for activated rings) |

| Nucleophile strength | Stronger nucleophiles react faster |

| Solvent | Polar aprotic solvents are often preferred |

Sandmeyer Reaction Applications for Halogenation

The Sandmeyer reaction provides a classic method for the conversion of an amino group on an aromatic ring into a halide. This transformation proceeds via a diazonium salt intermediate. For this compound, the amino group can be diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric or hydrochloric acid. google.com The resulting diazonium salt can then be treated with a copper(I) halide (e.g., CuCl, CuBr) to introduce a new halogen atom at the position of the original amino group.

This reaction would lead to the formation of a dihalogenated phenol (B47542) derivative. For example, diazotization of this compound followed by treatment with cuprous chloride would yield 1,3-dichloro-2-fluorophenol-4-ol. The reaction conditions, such as temperature and acid concentration, need to be carefully controlled to ensure the stability of the diazonium salt and to maximize the yield of the desired product. google.com

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netyoutube.com This technology has found significant applications in the synthesis of derivatives of this compound.

Expedited Reaction Kinetics and Improved Selectivity

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. youtube.com This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes. nih.govscholarsresearchlibrary.com For example, syntheses that would typically require prolonged refluxing can be completed in a fraction of the time under microwave conditions. researchgate.netresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.govscholarsresearchlibrary.com |

| Heating Method | Conduction and convection | Dielectric heating youtube.com |

| Temperature Gradient | Often present | More uniform youtube.com |

| Yields | Variable | Often improved researchgate.netnih.gov |

| Side Products | Can be significant | Often reduced |

Green Chemistry Principles in Microwave Synthesis of this compound Derivatives

Microwave-assisted synthesis aligns well with the principles of green chemistry. The significant reduction in reaction times leads to lower energy consumption. Furthermore, the ability to perform reactions in the absence of a solvent or on solid supports minimizes the use of volatile organic compounds. youtube.com

The enhanced reaction rates and selectivity often translate to higher yields, which improves the atom economy of the process. The reduced formation of byproducts also leads to less waste generation. These factors contribute to making the synthesis of this compound derivatives more environmentally benign.

Table 4: Green Chemistry Aspects of Microwave Synthesis

| Green Chemistry Principle | Application in Microwave Synthesis |

| Prevention of Waste | Reduced side reactions and higher yields lead to less waste. |

| Atom Economy | Higher yields improve the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Potential for using less toxic solvents or solvent-free conditions. youtube.com |

| Design for Energy Efficiency | Significant reduction in reaction times leads to lower energy consumption. youtube.com |

Mechanistic Investigations of Reactions Involving 2 Amino 4 Chloro 3 Fluorophenol

Reaction Pathway Elucidation and Transition State Analysis

Detailed studies concerning the elucidation of reaction pathways and the analysis of transition states for reactions involving 2-Amino-4-chloro-3-fluorophenol are not described in the available scientific literature. While the synthesis of related compounds, such as 4-amino-3-fluorophenol (B140874), has been documented, including its preparation via Fries and Beckman rearrangements, specific mechanistic data, including energy profiles and the structures of intermediates and transition states for this compound, remains uncharacterized. researchgate.nettandfonline.com

Role of Functional Groups in Reaction Selectivity and Reactivity

A detailed analysis of the specific roles of the amino, chloro, and fluoro functional groups in determining the reaction selectivity and reactivity of this compound is not available in the reviewed literature. The electronic and steric effects of these substituents on the aromatic ring are expected to significantly influence the molecule's reactivity in electrophilic and nucleophilic substitution reactions, as well as its behavior in oxidation and reduction processes. However, specific experimental or computational studies quantifying these effects for this particular isomer are not documented.

Solvent Effects on Reaction Mechanisms of this compound Transformations

Information regarding the influence of different solvents on the reaction mechanisms of transformations involving this compound is not present in the available research. The polarity, proticity, and coordinating ability of solvents can play a crucial role in stabilizing intermediates and transition states, thereby affecting reaction rates and product distributions. Without specific studies, the impact of various solvent environments on the kinetics and thermodynamics of reactions with this compound cannot be detailed.

Catalytic Systems and their Influence on Reaction Pathways

While catalytic systems are mentioned in the synthesis of related aminophenols, such as the use of a palladium-carbon composite catalyst for the preparation of 4-amino-3-fluorophenol, specific information on catalytic systems designed for or their influence on the reaction pathways of this compound is not available. google.com The development and study of specific catalysts to control the regioselectivity and efficiency of reactions involving this compound have not been reported in the surveyed literature.

Computational Chemistry and Theoretical Studies of 2 Amino 4 Chloro 3 Fluorophenol

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical methods, particularly DFT, are essential for modeling the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for predicting reaction rates.

For 2-Amino-4-chloro-3-fluorophenol, such modeling could be applied to understand its synthesis or its potential degradation pathways. For example, modeling the Fries or Beckman rearrangements, which can be used to synthesize related aminophenols, would involve calculating the structures and energies of the key intermediates and transition states involved in these complex reaction mechanisms.

Conformational Analysis through Theoretical Approaches

Molecules with rotatable bonds, like the amino and hydroxyl groups in this compound, can exist in multiple conformations. Theoretical conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them (saddle points).

By performing calculations at different dihedral angles for the -OH and -NH2 groups, a potential energy surface scan can identify the most stable conformer. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape.

Table 2: Relative Energies of Potential Conformers

| Conformer | Dihedral Angle (°) (e.g., C-C-O-H) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Conformer 1 | [Data Not Available] | [Data Not Available] | Most Stable |

Note: Specific computational data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Prediction of Spectroscopic Parameters via Quantum Mechanics

Quantum mechanics provides the foundation for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.

Using methods like Time-Dependent DFT (TD-DFT), it is possible to calculate the electronic absorption spectra (UV-Vis) of a molecule. Furthermore, calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. Additionally, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C), providing another layer of structural verification.

Table 3: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax (nm) | [Data Not Available] |

| FT-IR | Key Vibrational Frequencies (cm-1) | [Data Not Available] |

| 1H NMR | Chemical Shifts (ppm) | [Data Not Available] |

Note: Specific computational data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.

Advanced Spectroscopic and Analytical Characterization of 2 Amino 4 Chloro 3 Fluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Assignments

The ¹H and ¹³C NMR spectra of 2-Amino-4-chloro-3-fluorophenol are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The substitution pattern on the aromatic ring—containing electron-donating (-NH₂, -OH) and electron-withdrawing (-Cl, -F) groups—results in a complex distribution of electron density, which significantly influences the chemical shifts.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to display two signals for the two aromatic protons. Due to the various substituents, these protons are in distinct chemical environments. The proton at position 5 (H-5) would likely appear as a doublet, split by the proton at position 6 (H-6). Similarly, H-6 would appear as a doublet, split by H-5. The signals for the amine (-NH₂) and hydroxyl (-OH) protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. Data from the related compound 2-amino-4-chlorophenol (B47367) shows aromatic protons in the range of 6.3 to 6.6 ppm. rsc.orgchemicalbook.com Aromatic protons generally resonate between 6.5 and 8.0 ppm. researchgate.net

Carbon (¹³C) NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts are heavily influenced by the attached functional groups. The carbons bonded to the electronegative oxygen, fluorine, and chlorine atoms (C-1, C-3, C-4) would be shifted significantly downfield. For instance, in 2-amino-4-chlorophenol, the carbon atoms resonate between 113 and 143 ppm. rsc.org The carbon attached to the hydroxyl group typically appears in the 150-160 ppm range, while carbons bonded to halogens also experience significant deshielding.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below, based on established substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | 145 - 155 |

| C2-NH₂ | - | 135 - 145 |

| C3-F | - | 148 - 158 (with C-F coupling) |

| C4-Cl | - | 120 - 130 |

| C5 | 6.8 - 7.2 | 115 - 125 |

| C6 | 6.6 - 7.0 | 110 - 120 |

| -OH | 8.5 - 9.5 (broad) | - |

| -NH₂ | 4.5 - 5.5 (broad) | - |

Fluorine (¹⁹F) NMR Applications

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for structural analysis. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR measurements. wikipedia.org Its chemical shift is extremely sensitive to the electronic environment, providing a unique probe for molecular structure. nih.govohsu.eduresearchgate.net

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom on an aromatic ring bearing amino, hydroxyl, and chloro substituents. The large chemical shift dispersion in ¹⁹F NMR helps to avoid signal overlap, which can be an issue in ¹H NMR. wikipedia.org The precise chemical shift would provide valuable information about the electronic effects of the neighboring groups. For example, the chemical shift for 4-fluorophenol (B42351) is observed at approximately -118 ppm. spectrabase.com The presence of additional substituents in this compound would alter this value, allowing for detailed electronic characterization.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be observed between the signals for the aromatic protons H-5 and H-6, confirming their adjacent relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to unambiguously link the ¹H signals of H-5 and H-6 to their corresponding ¹³C signals, C-5 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary (non-protonated) carbons. For example, the proton H-5 would show correlations to C-1, C-3, and C-4, while H-6 would correlate to C-2 and C-4. These long-range correlations provide a complete picture of the carbon skeleton.

The table below summarizes the expected key correlations from 2D NMR experiments.

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Purpose |

| COSY | ¹H – ¹H | H-5 ↔ H-6 | Confirms adjacent aromatic protons |

| HSQC | ¹H – ¹³C (1-bond) | H-5 ↔ C-5H-6 ↔ C-6 | Assigns protonated carbons |

| HMBC | ¹H – ¹³C (2-3 bonds) | H-5 ↔ C-1, C-3, C-4H-6 ↔ C-2, C-4-NH₂ ↔ C-1, C-2, C-3 | Assigns quaternary carbons and confirms overall connectivity |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa

For this compound, the FT-IR and Raman spectra would exhibit distinct bands corresponding to the vibrations of the O-H, N-H, C-H, C=C, C-O, C-N, C-F, and C-Cl bonds.

O-H and N-H Stretching: A broad absorption band for the O-H stretch of the phenolic group is expected in the 3200–3600 cm⁻¹ region of the IR spectrum. The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the 3300–3500 cm⁻¹ range. uc.edu

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring usually appear in the 1400–1600 cm⁻¹ region. libretexts.org

C-X Stretching: The stretching vibrations for the carbon-halogen bonds are found in the fingerprint region. The C-F stretch is expected in the 1000–1300 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, typically between 600–800 cm⁻¹. uc.eduorgchemboulder.com

C-O and C-N Stretching: The C-O stretching of the phenol (B47542) group and the C-N stretching of the aromatic amine are expected in the 1200-1360 cm⁻¹ region.

FT-IR and Raman are complementary techniques. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (like O-H and C=O), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability, such as the symmetric vibrations of non-polar bonds (e.g., C=C in the aromatic ring). ksu.edu.sa

The table below lists the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenol O-H | Stretching | 3200 - 3600 (Broad) |

| Amine N-H | Stretching | 3300 - 3500 (Two sharp bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| Phenol C-O | Stretching | 1200 - 1300 |

| Aromatic Amine C-N | Stretching | 1250 - 1360 |

| Aryl C-F | Stretching | 1000 - 1300 |

| Aryl C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. whitman.edu

For this compound (C₆H₅ClFNO), the calculated molecular weight is 161.01 g/mol (for the ³⁵Cl isotope). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uklibretexts.org This results in two molecular ion peaks: [M]⁺ at m/z 161 and [M+2]⁺ at m/z 163, with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk

The fragmentation of the molecular ion would be influenced by the functional groups. Common fragmentation pathways for phenols include the loss of a hydrogen atom to form an [M-1]⁺ ion, followed by the loss of carbon monoxide (CO) to yield a cyclopentadienyl (B1206354) cation. docbrown.infoyoutube.com Other likely fragmentations include the loss of the chlorine atom or cleavage of the C-F bond.

The table below outlines the expected major ions in the mass spectrum of this compound.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Ion Formula | Description |

| 161 | 163 | [C₆H₅ClFNO]⁺ | Molecular Ion ([M]⁺) |

| 133 | 135 | [C₅H₅ClFNO]⁺ | Loss of CO from the molecular ion |

| 126 | - | [C₆H₅FNO]⁺ | Loss of Cl radical |

| 98 | - | [C₅H₅FNO]⁺ | Loss of Cl and CO |

| 77 | - | [C₅H₄F]⁺ | Loss of Cl, CO, and HCN |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions such as hydrogen bonding and crystal packing. wikipedia.orgdocbrown.info

A single-crystal X-ray diffraction analysis of this compound would confirm the planarity of the benzene ring and provide the exact positions of all substituents. docbrown.info Of particular interest would be the potential for intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond could form between the ortho-disposed hydroxyl and amino groups. Intermolecular hydrogen bonds involving these same groups are also highly likely, influencing how the molecules pack together in the crystal lattice. nih.govuni-regensburg.de These interactions are critical in determining the physical properties of the solid material.

The table below lists the key structural parameters that would be obtained from an X-ray crystallographic study.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-N, C-F, C-Cl). wikipedia.org |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, H-O-C). |

| Torsional Angles | Dihedral angles defining the conformation of the molecule. |

| Hydrogen Bond Geometry | Distances and angles of intramolecular and intermolecular hydrogen bonds. nih.gov |

| Crystal Packing | Arrangement of molecules in the crystal lattice, including stacking interactions. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity verification of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte and its impurities between the two phases. For quantitative analysis, a UV detector is commonly employed, as the aromatic ring of the molecule provides strong chromophoric activity. Method validation is crucial and involves assessing parameters such as specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ) to ensure the reliability of the results. utu.ac.inutu.ac.inresearchgate.net

A study on the related compound 2-amino-4-chlorophenol established an effective RP-HPLC method for its quantification. utu.ac.inutu.ac.in This method utilized a C18 column with an isocratic mobile phase composed of water, acetonitrile (B52724), and acetic acid, with UV detection at 280 nm. utu.ac.inutu.ac.inresearchgate.net Such a method provides a robust starting point for developing a quantitative assay for this compound, with expected retention times influenced by the additional fluorine substituent.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | utu.ac.inutu.ac.inresearchgate.net |

| Mobile Phase | Water: Acetonitrile: Acetic Acid (70:30:1, v/v/v) | utu.ac.inutu.ac.inresearchgate.net |

| Elution Mode | Isocratic | utu.ac.inutu.ac.inresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | utu.ac.inutu.ac.inresearchgate.netnih.gov |

| Detection | UV at 280 nm | utu.ac.inutu.ac.inresearchgate.net |

| Column Temperature | Ambient or 30 °C | pensoft.net |

Impurity profiling is a critical aspect of chemical analysis, aimed at detecting, identifying, and quantifying impurities in a substance. utu.ac.in For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products. The development of a stability-indicating HPLC method is essential to separate the main compound from all potential impurities. pensoft.net

Method development involves a systematic approach to optimizing separation conditions. pensoft.net Key steps include:

Column Selection: A C18 column is a common first choice, but other stationary phases like phenyl or C8 might offer different selectivity for specific impurities.

Mobile Phase Optimization: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase is adjusted to achieve optimal retention and resolution. The pH of the aqueous phase is a critical parameter for ionizable compounds like aminophenols and is controlled using buffers (e.g., phosphate (B84403) or acetate) to ensure consistent retention times and peak shapes. nih.govresearchgate.net

Detector Wavelength Selection: The wavelength is chosen to maximize the response for the analyte and its impurities. A photodiode array (PDA) detector can be invaluable, as it acquires spectra across a range of wavelengths, helping to identify and distinguish different components.

For complex mixtures, gradient elution, where the mobile phase composition is changed during the run, is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable time frame.

While this compound itself is not chiral, certain derivatives synthesized from it may possess a stereocenter, resulting in enantiomers. Since enantiomers often exhibit different pharmacological or toxicological profiles, their separation and quantification are vital. phenomenex.com Chiral HPLC is the most powerful and widely used technique for resolving enantiomers. phenomenex.com

The separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and frequently used for a wide range of chiral compounds. yakhak.orgnih.gov

Developing a chiral separation method involves screening various CSPs and mobile phases. phenomenex.com For aminophenol derivatives, both normal-phase (e.g., hexane/ethanol) and reversed-phase conditions might be effective. The choice of the CSP and mobile phase is largely empirical but is guided by the functional groups present in the analyte. phenomenex.com

| CSP Type | Chiral Selector Example | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Aromatic compounds, amines, alcohols |

| Polysaccharide-based | Amylose tris(3,5-dichlorophenylcarbamate) | Compounds with aromatic rings, carbonyls |

| Macrocyclic Glycopeptide | Teicoplanin | Polar and ionic compounds, amino acids |

| Pirkle-type (π-acceptor/π-donor) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-basic aromatic rings |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar amino (-NH2) and hydroxyl (-OH) groups, this compound has low volatility and is not suitable for direct GC analysis. Therefore, a derivatization step is required to convert the polar functional groups into less polar, more volatile moieties. mdpi.com

Common derivatization strategies for amino and hydroxyl groups include:

Silylation: Reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. mdpi.com

Acylation: Reacting with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) to form stable, volatile esters and amides. nih.gov

Once derivatized, the sample is injected into the GC, where the derivatives are separated on a capillary column (e.g., a DB-5MS). The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible pattern, generating a mass spectrum that acts as a "molecular fingerprint," allowing for confident identification of the parent compound and any volatile impurities or by-products.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org For this compound, the UV spectrum is dominated by electronic transitions within the substituted benzene ring.

The key transitions are:

π → π* Transitions: These are high-energy transitions involving the π-electrons of the aromatic ring. They typically result in strong absorption bands in the UV region. The presence of substituents on the ring, particularly the electron-donating -OH and -NH2 groups (auxochromes), can shift these absorptions to longer wavelengths (a bathochromic shift) and increase their intensity. libretexts.org

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital of the aromatic ring. libretexts.orgmasterorganicchemistry.com These transitions are of lower energy and appear at longer wavelengths than π → π* transitions, but they are generally much weaker in intensity. libretexts.orgmasterorganicchemistry.com

The UV spectrum is a valuable tool for quantitative analysis (as used in HPLC detection) and for providing structural information. While the exact absorption maxima (λmax) must be determined experimentally, related compounds like p-aminophenol show strong absorption around 230-290 nm. utu.ac.innih.gov

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | ~200-240 nm | Strong |

| π → π* (shifted) | π → π | ~270-300 nm | Moderate to Strong |

| n → π | n (O, N) → π* | >300 nm | Weak |

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecular geometry and structure, allowing for the determination of rotational constants, bond lengths, and bond angles. furman.edu

For a molecule like this compound, a key structural question is its conformation, specifically the orientation of the hydroxyl (-OH) group's hydrogen atom relative to the adjacent substituents. Intramolecular hydrogen bonding between the -OH group and the fluorine or amino group can influence which conformer is most stable.

A study on the closely related molecule 4-Chloro-2-fluorophenol used microwave spectroscopy to identify and characterize its conformers. furman.edu It was found that the molecule exists in two planar forms: a cis conformer, where the hydroxyl hydrogen points toward the fluorine atom, and a trans conformer, where it points away. By comparing the experimentally measured rotational constants with those calculated for the theoretically optimized structures, the cis form was identified as the lower-energy, more stable conformer. furman.edu

A similar analytical approach would be applied to this compound. The experimental microwave spectrum would be recorded, and the transitions assigned to specific rotational quantum numbers. The resulting rotational constants would then be compared to quantum chemical calculations to definitively identify the preferred gas-phase conformation and provide a detailed picture of its molecular structure. furman.eduresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Amino-4-chloro-3-fluorophenol

A thorough review of scientific literature and chemical databases reveals a significant scarcity of research focused specifically on this compound. Unlike its various isomers, such as 2-amino-4-chlorophenol (B47367) or 4-amino-3-fluorophenol (B140874), which are documented as intermediates in dyes and pharmaceuticals, this compound is not a widely cataloged or studied compound. tandfonline.comnih.govsigmaaldrich.com There are no dedicated studies detailing its synthesis, physical and chemical properties, or specific applications.

The absence of direct research means that there are no experimental data to present. However, by examining structurally similar compounds, we can infer potential characteristics. For instance, the presence of amino and hydroxyl groups on the benzene (B151609) ring suggests it would exhibit amphoteric properties. The halogen substituents (chlorine and fluorine) would influence its acidity, basicity, and reactivity, likely making it a precursor for more complex heterocyclic structures, a common application for aminophenols. tandfonline.com

Emerging Trends in the Synthesis and Application of Halogenated Aminophenols

The broader class of halogenated aminophenols, to which this compound belongs, is an area of active development. Innovations in synthetic organic chemistry are paving the way for more efficient and environmentally benign production methods.

Key Synthetic Trends:

Catalytic Hydrogenation: Traditional synthesis of aminophenols often involves the reduction of a corresponding nitrophenol. chemicalbook.com Modern approaches focus on improving this step. For example, the synthesis of 4-chloro-2-aminophenol has been optimized using a hydrazine (B178648) hydrate (B1144303) catalytic reduction method, which offers high yield and purity suitable for industrial production. google.com A similar pathway, starting from a suitably substituted nitrophenol, could theoretically be adapted for this compound.

Green Chemistry and Biocatalysis: There is a growing emphasis on sustainable chemical production. This includes the use of enzyme-based strategies for halogenation, which can introduce halogen atoms with high selectivity under mild conditions. orgsyn.org Furthermore, advancements in photocatalysis and the use of continuous flow reactors are improving yields and reducing the environmental impact of manufacturing processes for aminophenol derivatives.

Novel Rearrangements: Creative synthetic routes are being developed for related isomers. For instance, a practical pathway to synthesize the pharmaceutical regorafenib (B1684635) utilizes 4-amino-3-fluorophenol, which is prepared via Fries and Beckman rearrangements from inexpensive starting materials. tandfonline.comnih.gov

Emerging Applications:

Pharmaceuticals: Halogenated aminophenols are crucial building blocks for a wide range of bioactive molecules. For example, 2-amino-3-fluorobenzoic acid is an important intermediate for indole (B1671886) derivatives with therapeutic applications. orgsyn.org The unique substitution pattern of this compound could offer novel steric and electronic properties to new drug candidates.

Materials Science: Aminophenols are used in the synthesis of high-performance polymers and metal-organic frameworks (MOFs). Recently, a novel two-dimensional copper p-aminophenol MOF was synthesized and shown to have interesting tribological properties, suggesting potential use as a lubricating additive. mdpi.com

Unexplored Research Avenues and Challenges for this compound Chemistry

The lack of existing data on this compound presents both challenges and opportunities. The primary challenge is the development of a viable and efficient synthetic route.

Unexplored Research Avenues:

Development of a Synthetic Pathway: The most immediate research goal is to establish a reliable method for synthesizing this compound. A potential starting point could be the nitration of a corresponding chloro-fluoro-phenol, followed by selective reduction. The challenge would lie in controlling the regioselectivity of the nitration to obtain the desired isomer.

Characterization and Property Analysis: Once synthesized, a full characterization of the compound is necessary. This would involve determining its physical properties (melting point, boiling point, solubility) and spectroscopic data (NMR, IR, MS).

Exploration as a Synthetic Intermediate: With the compound in hand, its utility as a precursor for other molecules can be explored. Its unique pattern of halogen and amine substitution could make it a valuable intermediate in the synthesis of novel pyridazinone derivatives, which have shown promise as anticancer and antiangiogenic agents. sigmaaldrich.com

Biochemical and Toxicological Screening: Investigating the biological activity of this compound is a critical step. Studies on related compounds like 2-amino-4-chlorophenol have examined their toxicological profiles, and similar assessments would be necessary to determine the safety and potential therapeutic applications of this new isomer. Current time information in Bangalore, IN.google.comnih.gov

Anticipated Challenges:

Synthetic Selectivity: Introducing three different substituents (amino, chloro, fluoro) onto a phenol (B47542) ring at specific positions is a significant synthetic challenge. Achieving high regioselectivity and yield would be a primary hurdle.

Handling and Stability: The stability of the compound would need to be assessed, as aminophenols can be susceptible to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.